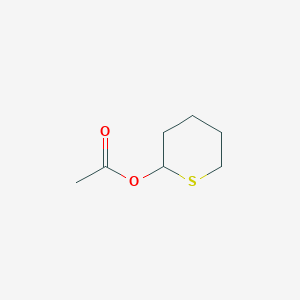

Thian-2-YL acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Thian-2-yl acetate often involves multi-component reactions (MCRs) that are solvent- and metal-free, highlighting the efficiency and environmental friendliness of these processes. For example, a novel approach for the synthesis of indolizines from 2-(pyridin-2-yl)acetates demonstrates the versatility of using acetate derivatives in organic synthesis (Yang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through crystallography, revealing intricate details such as hydrogen bonding, π-π stacking, and the conformation of cyclic systems. For instance, the crystal structure of a related compound showcases intermolecular hydrogen bonding and the boat conformation of the dihydrooxazepinone ring (Lee et al., 2009).

Chemical Reactions and Properties

This compound derivatives participate in various chemical reactions, including sulfur-assisted cascades and 1,3-dipolar cycloadditions, to yield structurally diverse products. Such reactions underscore the reactive flexibility and potential utility of these compounds in organic synthesis (Zhou et al., 2010).

Physical Properties Analysis

While specific studies on the physical properties of this compound itself were not found, research on related compounds often focuses on spectroscopic analysis (e.g., NMR, FT-IR, and X-ray crystallography) to deduce physical properties. These studies provide a basis for understanding the behavior and characteristics of this compound derivatives in different physical contexts.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity with various reagents and participation in novel synthetic pathways, have been a subject of interest. Investigations into reactions involving oxime acetates and xanthates, for example, highlight the chemical versatility and potential application of these compounds in the synthesis of thiazol-2-yl ethers (Zhu et al., 2018).

Applications De Recherche Scientifique

Synthesis and Characterization

- Thian-2-yl acetate derivatives have been synthesized and characterized in various studies. For instance, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate was prepared from 2-bromothiophene through Grignard reaction, which is significant in organic chemistry experiments and contributes to scientific research and experimental skills development (Min, 2015).

Biological Activities and Toxicity

- This compound derivatives have shown various biological activities. For example, compounds containing thiophene-2-yl in their structure exhibited analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds can also be intermediates in the synthesis of amides, hydrazides, ilidenhidrazides, and bicyclic structures. The acute toxicity study of such esters indicates they are practically non-toxic and low-toxic (Salionov, 2015).

Enzyme Inhibition Studies

- In the context of medical chemistry, this compound derivatives have been used in enzyme inhibition studies. For instance, a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and tested for α-glucosidase and β-glucosidase inhibition activities, showing high percentage inhibition towards these enzymes (Babar et al., 2017).

Material Science Applications

- This compound derivatives have also found applications in material science. For example, the synthesis of ferrocenated mono-, bis-, and di-thianes, which have potential applications in optical sensing of metals at low concentrations, demonstrates the versatility of these compounds (Srivastava et al., 2020).

Polymer Synthesis and Modification

- In the field of polymer chemistry, this compound derivatives have been utilized in thiol-yne reactions, an important tool for polymer synthesis and copolymer modification. This includes its use in network/gel syntheses, preparation of dendrimers, and surface modification (Lowe, 2014).

Biomedical Sensor Development

- This compound compounds have been employed in the development of electrochemical sensors. For instance, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) was used in an electrochemical hybridization sensor, showcasing its potential in biosensor technology (Cha et al., 2003).

Orientations Futures

While the future directions for Thian-2-yl acetate specifically are not mentioned in the search results, there are indications of future research directions in related fields. For instance, there is a discussion on future research directions for advancing IP-based fabrication processes and the development of efficient synthetic strategies for producing heterocyclic compounds .

Mécanisme D'action

Target of Action

Thian-2-YL acetate is a compound that has been found to have significant anti-inflammatory effects . The primary targets of this compound are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, and their inhibition can help control inflammation.

Mode of Action

The mode of action of this compound involves its interaction with these inflammatory mediators. The compound is able to control cellular action in inflammation to various levels by suppressing both the expression and activities of these mediators . This suppression results in a reduction in the inflammatory response.

Result of Action

The result of this compound’s action is a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can control cellular action in inflammation, leading to a decrease in the inflammatory response .

Propriétés

IUPAC Name |

thian-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-6(8)9-7-4-2-3-5-10-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLYPOULZJHAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506302 | |

| Record name | Thian-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14711-62-7 | |

| Record name | Thian-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

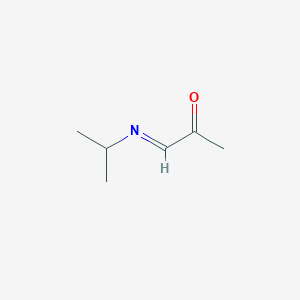

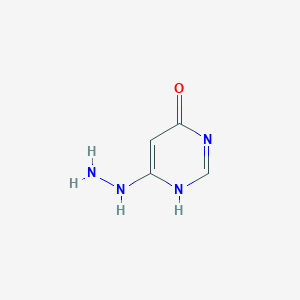

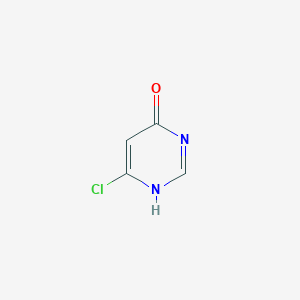

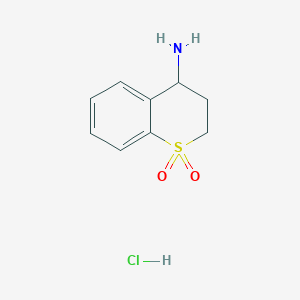

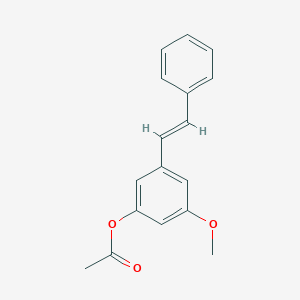

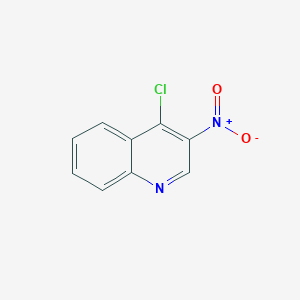

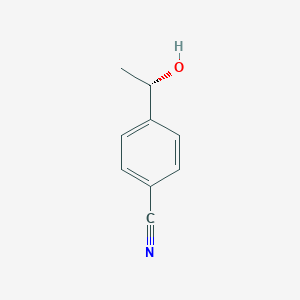

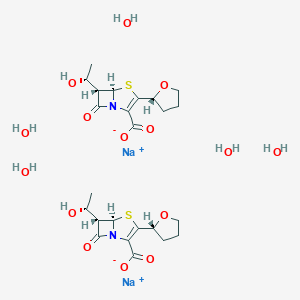

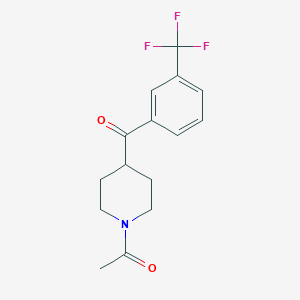

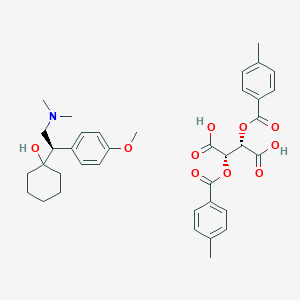

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)